molecular formula C17H11BrO2 B14004054 4-Benzyl-6-bromonaphthalene-1,2-dione CAS No. 7475-35-6

4-Benzyl-6-bromonaphthalene-1,2-dione

Cat. No.: B14004054
CAS No.: 7475-35-6
M. Wt: 327.2 g/mol
InChI Key: XJKWEWJYALPYSA-UHFFFAOYSA-N
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Description

4-Benzyl-6-bromonaphthalene-1,2-dione is a synthetic naphthoquinone derivative designed for advanced medicinal chemistry and anticancer research. This compound integrates two key structural features: a 1,2-dione moiety and a bromine substituent, which are known to be critical for biological activity in similar molecules. Naphthoquinone scaffolds are recognized for their potent anticancer properties and are found in frontline chemotherapy agents . The bromine atom at the 6-position serves as a versatile handle for further structural diversification via cross-coupling reactions, allowing researchers to create a diverse library of analogues for structure-activity relationship (SAR) studies . The benzyl group at the 4-position may influence the compound's lipophilicity and overall pharmacokinetic profile, potentially enhancing cell membrane permeability . Preliminary research on analogous naphthoquinone compounds suggests potential bioactivity through multiple mechanisms. Some related molecules have been shown to disrupt altered glucose metabolism in cancer cells, a phenomenon known as the Warburg effect, thereby inducing selective cytotoxicity against cancer cells while sparing normal cells . Other naphthalene-derived compounds exhibit potent antiproliferative activity by arresting the cell cycle and inducing apoptosis in aggressive cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231) . The presence of the quinone group also suggests a potential role in redox cycling, which can generate oxidative stress within cancer cells. This compound is supplied for research use only and is intended for the exploration of these and other novel biological pathways in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7475-35-6

Molecular Formula

C17H11BrO2

Molecular Weight

327.2 g/mol

IUPAC Name

4-benzyl-6-bromonaphthalene-1,2-dione

InChI

InChI=1S/C17H11BrO2/c18-13-6-7-14-15(10-13)12(9-16(19)17(14)20)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2

InChI Key

XJKWEWJYALPYSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=O)C(=O)C3=C2C=C(C=C3)Br

Origin of Product

United States

Synthetic Methodologies for 4 Benzyl 6 Bromonaphthalene 1,2 Dione and Its Key Precursors

De Novo Synthesis Approaches to the Naphthalene-1,2-dione Core

The formation of the fundamental naphthalene-1,2-dione skeleton can be approached either by building the naphthalene (B1677914) ring system from acyclic precursors followed by oxidation, or by direct oxidation of a pre-existing, appropriately substituted naphthalene derivative.

The assembly of the naphthalene core is a foundational step. Various cyclization strategies can be employed to construct substituted naphthalenes that serve as precursors to the target dione (B5365651). One powerful method involves the [2+2+2] cycloaddition of an aryne precursor with two equivalents of an alkyne, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). nih.gov This approach can generate a highly functionalized naphthalene tetraester, which can then be further manipulated.

Another versatile strategy involves domino reactions. For instance, substituted naphthalenes can be efficiently constructed from simple 1,3-dicarbonyl compounds and 1,2-bis(halomethyl)benzene derivatives through a domino benzannulation reaction. researchgate.net Photochemical ring-closing reactions of precursors like benzylallene have also been shown to yield naphthalene, demonstrating the utility of photochemical methods in forming the core aromatic system. researchgate.net These methods offer pathways to naphthalenes with specific substitution patterns that can be carried through to the final product.

Once a suitably substituted naphthalene is obtained, the final key transformation is the oxidation to the 1,2-dione. The choice of oxidant and substrate is crucial for the success of this step. A classic and effective method for preparing 1,2-naphthoquinone (B1664529) is the oxidation of 1-amino-2-hydroxynaphthalene using an oxidizing agent like ferric chloride. wikipedia.org

Direct oxidation of naphthalene itself can also yield naphthoquinones, although controlling the regioselectivity between the 1,2- and 1,4-dione can be challenging. Reagents such as chromium trioxide in acetic acid have been traditionally used for the oxidation of naphthalene to 1,4-naphthoquinone (B94277). orgsyn.org More modern, biomimetic approaches using iron catalysts can achieve dearomative dihydroxylation of naphthalenes, which can then be further oxidized to the corresponding quinones. acs.org For instance, the oxidation of 1,2-dihydroxynaphthalene (naphthalene-1,2-diol) is a direct route to the 1,2-dione. Additionally, enzymatic methods, such as those employing naphthalene 1,2-dioxygenase, can convert naphthalene into naphthalene-1,2-diol, which can then be chemically or enzymatically oxidized to the desired 1,2-naphthoquinone. researchgate.net

An efficient laboratory-scale synthesis of a brominated 1,4-naphthoquinone has been demonstrated starting from naphthalene, involving bromination, silver-induced solvolysis, dehydrobromination to a diol, and subsequent PCC oxidation to the dione. researchgate.net This highlights that the oxidation step can often be performed late in the synthetic sequence on a highly functionalized precursor.

Introduction of Bromine Substituents at Specific Positions

The regioselective incorporation of a bromine atom at the C6 position is a critical step that dictates the final structure of the target molecule.

The direct bromination of unsubstituted naphthalene via electrophilic aromatic substitution typically yields 1-bromonaphthalene (B1665260) as the major product under kinetic control. stackexchange.com Achieving substitution at the C6 position (a β-position) requires specific strategies. Polybromination of naphthalene can lead to complex mixtures of isomers. However, by using specific catalysts and controlling reaction conditions, the regioselectivity can be influenced. For example, the reaction of naphthalene with three mole equivalents of bromine can produce 1,4,6-tribromonaphthalene. cardiff.ac.uk Further bromination over KSF clay can yield 1,2,4,6-tetrabromonaphthalene. cardiff.ac.uk

A more controlled approach involves the use of solid catalysts. The dibromination of naphthalene can be directed to yield either 1,4-dibromonaphthalene (B41722) or 1,5-dibromonaphthalene (B1630475) by selecting different solid catalysts like Synclyst 13 or KSF clay, respectively. mdpi.com While direct, high-yielding monobromination at the C6 position is not straightforward, a potential strategy could involve the synthesis of 2,6-dibromonaphthalene (B1584627) followed by selective removal of the C2 bromine, or by starting with a precursor that directs bromination to the desired position. For instance, proto-debromination of a tetrabromonaphthalene intermediate has been used to regioselectively synthesize 2,6-dibromonaphthalene. cardiff.ac.uk The timing of the bromination step relative to the introduction of the benzyl (B1604629) group is a key strategic consideration to ensure the desired regiochemical outcome.

Table 1: Regioselective Bromination of Naphthalene
Starting MaterialReagents and ConditionsMajor Product(s)YieldReference
NaphthaleneBr₂, 3 mole equiv., room temp.1,4,6-Tribromonaphthalene66% cardiff.ac.uk
NaphthaleneBr₂, 4 mole equiv., KSF clay1,2,4,6-Tetrabromonaphthalene92% cardiff.ac.uk
Tetrabromonaphthalene mixturen-Butyllithium, low temp.2,6-Dibromonaphthalene82% cardiff.ac.uk
NaphthaleneBr₂, DCM, Synclyst 131,4-Dibromonaphthalene- mdpi.com
NaphthaleneBr₂, DCM, KSF clay1,5-Dibromonaphthalene- mdpi.com

The introduction of a bromine atom is not only a key feature of the final molecule but also a versatile synthetic handle for further molecular elaboration. Bromo-naphthalene scaffolds are widely used as precursors in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.govacs.org This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the position of bromination. For example, a bromo-naphthalene precursor was used to generate a diverse library of compounds for biological screening via different Pd-catalyzed cross-coupling reactions. nih.gov This synthetic utility means that the 6-bromo substituent could potentially be introduced early in the synthesis and used to build more complex structures if desired, or it can be retained as a key element of the final target.

Incorporation of the Benzyl Moiety at the 4-Position

Introducing the benzyl group at the C4 position of the naphthalene core requires a regioselective C-C bond-forming reaction.

A classic method for this transformation is the Friedel-Crafts benzylation. ethz.ch This reaction typically involves treating the aromatic substrate with a benzyl halide in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts alkylations can suffer from drawbacks such as poor regioselectivity (especially between the α and β positions of naphthalene), over-alkylation, and harsh reaction conditions. ethz.ch A more modern approach utilizes the selective activation of an N-methyl hydroxamic acid leaving group with BF₃·OEt₂, which provides a cleaner and more selective benzylation of arenes. ethz.ch

An alternative strategy involves a multi-step sequence. For instance, benzyl-substituted naphthalenes can be synthesized from benzylidene tetralones. This method involves the aromatization of an intermediate formed from the Grignard reaction of benzyl tetralones, offering a flexible route to naphthalenes with various substitution patterns. nih.gov

Photochemical methods also provide a viable route. The photo-Friedel-Crafts acylation of 1,4-naphthoquinone with an aldehyde, such as phenylacetaldehyde, can yield an acylated naphthohydroquinone. mdpi.comrsc.org The resulting ketone can then be reduced to the corresponding methylene (B1212753) group (the benzyl group) through standard methods like the Wolff-Kishner or Clemmensen reduction, thus installing the benzyl moiety. This photochemical approach can be performed under mild conditions and offers a pathway to C-alkylation of the quinone ring. researchgate.netresearchgate.net

Table 2: Methods for Benzyl Group Incorporation
MethodSubstrateReagentsProduct TypeKey FeaturesReference
Friedel-Crafts BenzylationAreneBenzylating agent, Lewis Acid (e.g., BF₃·OEt₂)Benzylated AreneDirect C-H functionalization; can have regioselectivity issues. ethz.ch
From Benzylidene TetralonesBenzylidene TetraloneGrignard reagent, then aromatization (e.g., Pd/C)Benzyl NaphthaleneMulti-step but flexible and scalable. nih.gov
Photo-Friedel-Crafts Acylation & Reduction1,4-Naphthoquinone1. Phenylacetaldehyde, hν; 2. Reduction (e.g., Wolff-Kishner)Benzylated Naphthohydroquinone/NaphthoquinoneMild photochemical conditions for initial C-C bond formation. mdpi.comrsc.org

Alkylation and Arylation Methods for Quinone Systems

The direct functionalization of quinones is a powerful strategy for constructing carbon-carbon bonds on the electron-deficient quinone nucleus. nih.gov Traditional methods like the addition of organometallics often fail with quinones due to their unique electronic properties. nih.gov However, modern synthetic chemistry has overcome these challenges through the development of novel catalytic systems.

One prominent method involves the direct C-H arylation and alkylation of quinones using boronic acids. nih.govresearchgate.net This approach often utilizes a catalyst, such as silver(I) nitrate (B79036) with a persulfate co-oxidant, to facilitate the reaction at room temperature and in an open flask. nih.gov The reaction is believed to proceed through a nucleophilic radical addition to the quinone, followed by an in-situ reoxidation of the resulting dihydroquinone. nih.govresearchgate.net This method demonstrates broad scope, accommodating a variety of substituted aryl- and alkylboronic acids and proving effective for different quinone systems, including 1,4-benzoquinones and naphthoquinones. nih.govresearchgate.net Iridium catalysts have also been shown to be effective for this transformation. researchgate.net

The table below summarizes key features of selected modern alkylation and arylation methods applicable to quinone systems.

Method Catalyst/Reagent Coupling Partner Key Features Reference
Direct C-H Arylation/AlkylationSilver(I) nitrate / PersulfateAryl/Alkylboronic acidsProceeds at ambient temperature; open flask; broad scope; highly chemoselective. nih.gov
Ir-Catalyzed C-C CouplingIridium CatalystAryl/Alkylboronic acidsEffective for both quinones and naphthoquinones at room temperature. researchgate.net
Metal-Free C-H AlkylationPersulfate (oxidant)1,4-Dihydropyridines (from aldehydes)Takes place under mild conditions; suitable for late-stage functionalization. nih.gov
Direct AllylationNone (acid additive optional)AllylboronatesProceeds at room temperature; regioselective for substituted quinones. acs.org

Another innovative approach is the metal-free C-H alkylation of 1,4-quinones using 1,4-dihydropyridines (DHPs) as alkyl radical precursors. nih.gov Under oxidative conditions with a simple persulfate oxidant, DHPs undergo homolytic cleavage to form a Csp³-centered radical that can effectively functionalize the quinone ring. nih.gov This method is particularly useful as DHPs are readily prepared from a wide range of aldehydes, offering a decarbonylative alkylation pathway under mild conditions. nih.gov

Radical and Transition Metal-Catalyzed Coupling Reactions for Benzyl Introduction

Introducing a benzyl group onto the naphthoquinone scaffold can be achieved through radical and transition metal-catalyzed reactions, which have become central to modern organic synthesis. beilstein-journals.org These methods offer high efficiency and selectivity in forming C(sp³)–C(sp²) bonds.

Radical cross-coupling reactions provide a direct pathway for benzylation. The challenge in radical chemistry lies in controlling the high reactivity of radical intermediates to favor the desired cross-coupling over side reactions like homocoupling. chemrxiv.orgprinceton.edu Recent advances in transition-metal catalysis have significantly improved this control. beilstein-journals.org For instance, cobalt-catalyzed systems have been developed for the selective C(sp³)–C(sp³) coupling of benzyl radicals. chemrxiv.org In such systems, a benzyl radical can be generated from abundant precursors like methylarenes (e.g., toluene) or from redox-active N-hydroxyphthalimide (NHPI) esters. beilstein-journals.orgchemrxiv.org The metal catalyst, often coordinated with specific ligands like terpyridine, can mediate the coupling process, potentially through noncovalent interactions such as π-π stacking with the benzyl radical, to ensure high chemoselectivity. chemrxiv.org

The table below outlines representative catalytic systems for the introduction of benzyl and other alkyl groups via coupling reactions.

Catalyst System Radical Source Reaction Type Key Features Reference
Cobalt / Terpyridine ligandMethylarenes, NHPI estersPhotochemical C(sp³)-C(sp³) Radical CouplingNoble metal-free; enables coupling of similar benzyl radicals; relies on π-π stacking mechanism. chemrxiv.org
Nickel / NHC ligandBenzyl alcoholDehydrogenative Cross-CouplingInvolves a Ni(0)/Ni(II) catalytic cycle; C-H activation is rate-determining. researchgate.net
Silver(I) Nitrate / PersulfateAlkylboronic acidsNucleophilic Radical AdditionMild conditions; in-situ reoxidation of the hydroquinone (B1673460) intermediate. nih.gov

Transition metals like nickel are also employed in cross-coupling reactions. researchgate.net For example, nickel-catalyzed dehydrogenative cross-coupling can link a benzaldehyde (B42025) with a benzyl alcohol. The mechanism typically involves a Ni(0)/Ni(II) catalytic cycle comprising oxidative addition, hydrogen transfer, and reductive elimination steps, with C-H activation being a crucial part of the process. researchgate.net While this example forms a different final product, the underlying principles of transition metal-mediated C-H activation and coupling are directly relevant to the synthesis of benzylated naphthoquinones.

Sequential and Convergent Synthetic Routes to 4-Benzyl-6-bromonaphthalene-1,2-dione

The construction of a multi-substituted molecule like this compound can be approached through either sequential (stepwise) or convergent synthetic strategies. Sequential routes involve the gradual modification of a starting material, while convergent routes assemble complex molecules from several independently prepared fragments.

Stepwise Functionalization Strategies and Protecting Group Chemistry

A stepwise, or linear, synthesis involves a sequence of reactions where functional groups are introduced or modified one after another. A plausible route to this compound could begin with a readily available naphthalene derivative, such as 1-bromonaphthalene. researchgate.net The synthesis would proceed through a series of regioselective reactions to install the remaining substituents. For instance, a second bromination could be directed to the 6-position, followed by the introduction of oxygen functionalities at the 1 and 2-positions, and subsequent oxidation to the dione. The final key step would be the introduction of the benzyl group at the 4-position.

Hypothetical Stepwise Synthesis Outline:

Starting Material: 6-Bromo-2-naphthol.

Protection: The hydroxyl group could be protected (e.g., as a methyl ether) to prevent interference in subsequent steps.

Benzylation: Introduction of the benzyl group at the 4-position, possibly via a Friedel-Crafts type reaction or a transition-metal-catalyzed coupling.

Deprotection & Oxidation: Removal of the protecting group to reveal the hydroxyl group, followed by oxidation to introduce the second oxygen functionality and form the 1,2-dione. A precursor such as 6-bromo-naphthalen-2-ol can be oxidized using reagents like potassium nitrososulfonate to yield 6-bromo-1,2-naphthoquinone. lookchem.com

One-Pot and Cascade Synthesis Protocols for Naphthoquinone Derivatives

In contrast to stepwise synthesis, one-pot and cascade reactions offer significant advantages in terms of efficiency, cost, and environmental impact by reducing the number of intermediate purification steps. nih.gov A one-pot synthesis involves the sequential addition of reagents to a single reactor to perform multiple transformations. scirp.org Cascade reactions are even more elegant, where a single trigger event initiates a series of intramolecular or intermolecular reactions to rapidly build molecular complexity.

Several one-pot methodologies have been developed for the synthesis of substituted naphthoquinones. nih.govrsc.orgrsc.org One such strategy involves the in-situ generation of a reactive p-quinone via laccase-catalyzed oxidation of a hydroquinone, which then undergoes a Diels-Alder reaction with a diene to form the naphthoquinone skeleton in an aqueous medium. rsc.org Another approach describes a one-pot, three-component reaction for synthesizing fused pyrrole-naphthoquinone systems mediated by iodine. rsc.org

While a specific one-pot protocol for this compound is not explicitly detailed in the literature, existing methods for analogous structures provide a conceptual framework. For example, a one-pot procedure for 2-aryloxy-1,4-naphthoquinone derivatives involves the nucleophilic substitution of 2-bromo-1,4-naphthoquinone with various phenols in the presence of a base. nih.gov A similar strategy could potentially be adapted by combining multiple steps, such as the formation of the naphthoquinone core and its subsequent functionalization, into a single, streamlined process. rsc.org

The table below highlights some one-pot strategies used in the synthesis of naphthoquinone derivatives.

Strategy Key Reactions Reagents/Catalyst Key Features Reference
Diels-Alder ApproachOxidation, Diels-Alder, OxidationLaccaseGreen chemistry approach in an aqueous medium; in-situ generation of quinone. rsc.org
Amide CouplingReduction, Amide Coupling, OxidationPd/C, H₂, Acid ChlorideEfficient synthesis of 2-amidonaphthoquinones from aminonaphthoquinones without isolation of intermediates. nih.gov
Multicomponent ReactionC-H Oxidation, CyclizationMolecular IodineMetal-free method for creating hybrid molecules with naphthoquinone, pyrrole, and pyrimidine (B1678525) moieties. rsc.org
Nucleophilic SubstitutionDeprotonation, Nucleophilic SubstitutionBase (e.g., Cs₂CO₃)Synthesis of 2-phenoxy-1,4-naphthoquinones from a bromo-naphthoquinone precursor and phenols. nih.gov

Chemical Reactivity and Transformation Mechanisms of 4 Benzyl 6 Bromonaphthalene 1,2 Dione

Electrophilic and Nucleophilic Reactions of the Dione (B5365651) Moiety

The 1,2-dione (or ortho-quinone) structure of the molecule renders the carbonyl carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles. The presence of the electron-donating benzyl (B1604629) group at the C4 position and the electron-withdrawing bromo group at the C6 position introduces electronic asymmetry, which is expected to govern the regioselectivity of nucleophilic attacks.

Michael Additions and Related Conjugate Additions

The α,β-unsaturated ketone system within the quinone ring is a classic Michael acceptor. It is anticipated to undergo conjugate (1,4-) addition reactions with soft nucleophiles. In this reaction, the nucleophile adds to the C4-position of the naphthalene (B1677914) ring, leading to the formation of a catechol or hydroquinone (B1673460) derivative after tautomerization. nih.gov

Table 1: Potential Nucleophiles for Michael Addition

Nucleophile Class Specific Examples Expected Product Type
Thiolates Glutathione, Cysteine, Mercaptoethanol Thioether adducts
Enolates Diethyl malonate, Ethyl acetoacetate Carbon-carbon bond formation
Amines Secondary amines (e.g., Morpholine) Amino-substituted naphthalenediols

Reactions with Nitrogen Nucleophiles: Regioselectivity and Reaction Scope

Primary and secondary amines can react with 4-Benzyl-6-bromonaphthalene-1,2-dione either as a Michael donor in a conjugate addition or through direct attack at one of the carbonyl carbons. beilstein-journals.orgbrainkart.com Reaction with primary amines typically leads to the formation of imines at one of the carbonyl groups, followed by potential subsequent reactions. libretexts.org These reactions often result in the formation of highly colored aminonaphthoquinone derivatives. espublisher.com

The reaction scope is broad, encompassing aliphatic and aromatic amines. The regioselectivity—whether the nucleophile attacks the C1 or C2 carbonyl—is dictated by the electronic environment. The electron-withdrawing nature of the bromine at C6 and the steric and electronic influence of the C4-benzyl group would create a preference for nucleophilic attack at one of the two non-equivalent carbonyl carbons. For instance, studies on other substituted naphthoquinones show that electronic effects can strongly direct the position of amine addition. nih.gov

Redox Chemistry and Electron Transfer Processes

The naphthoquinone core is inherently redox-active, a property central to the biological and chemical behavior of this class of compounds. These molecules can accept electrons in sequential one-electron steps, leading to the formation of radical intermediates. mdpi.com

Investigation of Reduction and Oxidation Pathways

Naphthoquinones can be reduced via a two-electron process to form the corresponding hydroquinone (naphthalenediol). nih.gov This process often proceeds through a stable intermediate, the semiquinone radical anion, which is formed after a one-electron reduction. nih.gov The redox potential of the quinone is a critical parameter that is modulated by its substituents. The electron-withdrawing bromine atom at the C6 position is expected to increase the redox potential, making the compound easier to reduce compared to its non-brominated analog. Conversely, the electron-donating benzyl group at C4 would have a modest opposing effect. Electrochemical techniques like cyclic voltammetry are typically used to study these reduction and oxidation pathways precisely. nih.govrsc.org

Generation and Characterization of Organic Radical Intermediates

The one-electron reduction of this compound is expected to generate a persistent semiquinone radical anion. mdpi.com These radical species are often stable enough to be studied using techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy. The hyperfine structure of the EPR spectrum would provide valuable information about the distribution of the unpaired electron across the naphthalene ring system, offering insights into the electronic influence of the benzyl and bromo substituents. Further reduction of the radical anion yields the dianion, which upon protonation gives the hydroquinone. nih.gov Similarly, oxidation can lead to the formation of radical cations.

Halogen-Directed Reactivity and Cross-Coupling Transformations

The bromine atom at the C6 position serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. This functionality allows for the further elaboration of the molecular scaffold. nih.gov

Palladium-catalyzed reactions are particularly powerful for this purpose. Key transformations include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org This is a widely used method for creating biaryl structures or introducing alkyl or alkenyl groups.

Sonogashira Coupling: The coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to synthesize substituted alkynes. wikipedia.orgbeilstein-journals.org

Heck Coupling: The reaction with an alkene to form a new carbon-carbon bond at the vinylic position.

Buchwald-Hartwig Amination: The formation of a carbon-nitrogen bond by reacting the aryl bromide with an amine in the presence of a palladium catalyst.

These reactions provide a powerful toolkit for modifying the 6-position of the naphthalene ring, allowing for the synthesis of a diverse library of derivatives for various applications.

Table 2: Potential Cross-Coupling Reactions at the C6-Position

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura R-B(OH)₂ Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) C-C (Aryl, Alkyl)
Sonogashira R-C≡CH PdCl₂(PPh₃)₂ + CuI + Base C-C (Alkynyl)
Heck Alkene Pd(OAc)₂ + Ligand C-C (Alkenyl)

Cycloaddition Reactions Involving the Naphthalene-1,2-dione System

The naphthalene-1,2-dione moiety possesses both diene and dienophile characteristics, making it a potential participant in cycloaddition reactions.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. masterorganicchemistry.com The naphthalene system itself is generally a poor diene in Diels-Alder reactions due to the high energy cost associated with disrupting its aromaticity. wikipedia.org Such reactions with naphthalene often require highly reactive dienophiles and forcing conditions, such as high temperature and pressure, or the use of a catalyst. wikipedia.orgkpfu.rusemanticscholar.org

However, the 1,2-dione portion of this compound contains an electron-deficient carbon-carbon double bond, which could potentially act as a dienophile in a reaction with an electron-rich diene. Conversely, the fused ring system contains conjugated double bonds that could act as the diene component in a reaction with a very reactive dienophile. The specific reactivity would depend on the reaction partners and conditions employed.

Naphthalene derivatives and diones are known to undergo a variety of photochemical reactions. Upon absorption of UV light, this compound can be promoted to an excited state, opening pathways to reactions not accessible under thermal conditions.

Potential photochemical transformations include [2+2] cycloadditions, where the dione's C=C or C=O bonds react with an alkene to form four-membered rings. Photochemical [2+2] cycloadditions have been demonstrated with naphthalene acrylic acids, leading to the formation of cyclobutane products. rsc.org Furthermore, reactions involving rearrangements or cyclizations with the benzyl group or interactions with solvent molecules are possible. Studies on naphthalenecarbonitriles have shown they undergo photochemical reactions with dienes. documentsdelivered.comacs.org Similarly, photolysis of diazodihydronaphthalenones, which contain a related keto-functionality, leads to a variety of complex products through carbenic intermediates. researchgate.net

Thermal Rearrangements and Decomposition Pathways

At elevated temperatures, this compound is expected to undergo thermal rearrangement or decomposition. The specific pathways and products would be highly dependent on the temperature, pressure, and atmosphere (inert or oxidative).

Potential decomposition pathways could include:

Homolytic Cleavage: The C-Br bond or the benzylic C-C bond could cleave homolytically to form radical intermediates. These reactive species could lead to a complex mixture of products through hydrogen abstraction, dimerization, or polymerization.

Decarbonylation: Although less common for this type of dione, loss of one or both carbonyl groups as carbon monoxide at very high temperatures is a possibility.

Rearrangements: Intramolecular rearrangements could occur, potentially involving the benzyl group migrating to a different position on the naphthalene ring.

Studies on the thermal decomposition of naphthalene and its derivatives, such as 1,2-dihydronaphthalene, indicate that at temperatures of 300-450°C, complex reactions involving radical intermediates occur, leading to a variety of products including hydrogen, rearranged isomers, and larger polycyclic aromatic hydrocarbons. osti.govrsc.org

Advanced Spectroscopic and Mechanistic Elucidation Techniques for 4 Benzyl 6 Bromonaphthalene 1,2 Dione Systems

In Situ Reaction Monitoring for Mechanistic Elucidation

Understanding the intricate pathways of chemical reactions requires real-time observation of species concentration changes. In situ reaction monitoring techniques, such as FT-IR and UV-Vis spectroscopy, are pivotal for tracking the formation of 4-Benzyl-6-bromonaphthalene-1,2-dione from its precursors and its subsequent transformations. By continuously recording spectra as a reaction progresses, kinetic data can be extracted, and the presence of short-lived intermediates can be inferred. This approach allows for the optimization of reaction conditions—such as temperature, pressure, and catalyst loading—to maximize yield and minimize byproduct formation.

Advanced Spectroscopic Methods for Investigating Reaction Intermediates

Many chemical reactions involving quinone-like structures proceed through highly reactive intermediates such as radicals and excited states. Specialized spectroscopic techniques are essential for their detection and characterization.

Electron Paramagnetic Resonance (EPR) for Radicals: Naphthalene (B1677914) dione (B5365651) systems can undergo one-electron reduction to form semiquinone radical anions. nih.gov Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful and direct method for studying these paramagnetic species. ljmu.ac.uknih.gov In the context of this compound, EPR could be used to detect and characterize the corresponding semiquinone radical formed during redox processes. The resulting EPR spectrum would exhibit a characteristic g-value and hyperfine coupling constants arising from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H, ¹⁴N if applicable, and potentially the bromine atom), providing a detailed map of the electron's distribution within the radical. ljmu.ac.uk

Table 1: Hypothetical EPR Data for the Semiquinone Radical of this compound This table presents illustrative data that would be expected from an EPR analysis.

Parameter Hypothetical Value Information Gained
g-value 2.0045 Characteristic of an organic radical with spin density on oxygen and carbon.
¹H Hyperfine Coupling (aH)
Benzyl (B1604629) CH₂ 3.2 G Confirms interaction with the benzylic protons.
Naphthalene Ring Protons 0.5 - 2.5 G Maps the spin density distribution across the naphthalene core.
⁷⁹Br/⁸¹Br Hyperfine Coupling (aBr) 1.5 G Indicates delocalization of the unpaired electron onto the bromine substituent.

Time-Resolved Spectroscopy for Excited States: To understand the photochemical behavior of this compound, time-resolved spectroscopic techniques like transient absorption spectroscopy are employed. researchgate.net These methods use a "pump" laser pulse to excite the molecule to a higher electronic state and a "probe" pulse to monitor the decay of this excited state and the formation of any transient species, such as triplet states or radicals, on timescales from femtoseconds to microseconds. researchgate.net This provides critical insights into photoinduced electron transfer, isomerization, or other photochemical reaction pathways.

High-Resolution Mass Spectrometry for Reaction Product Identification and Mechanistic Studies

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of reaction products and intermediates. researchgate.net By providing exact mass measurements with high precision (typically to within 5 ppm), HRMS allows for the determination of the elemental composition of this compound and any related species in a reaction mixture. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often coupled with HRMS analyzers such as Time-of-Flight (TOF) or Orbitrap to characterize a wide range of compounds. researchgate.net This capability is crucial for distinguishing between products with very similar molecular weights and for confirming the outcome of complex multi-step syntheses.

Table 2: Illustrative HRMS Data for a Hypothetical Reaction Mixture This table shows how HRMS can be used to identify components in a synthesis targeting this compound.

Observed m/z Calculated Formula Calculated m/z Δ (ppm) Compound Identity
354.0148 C₁₇H₁₁⁷⁹BrO₂ 354.0150 -0.6 Target Product
356.0129 C₁₇H₁₁⁸¹BrO₂ 356.0130 -0.3 Target Product (Isotope)
275.0754 C₁₇H₁₁O₂ 275.0759 -1.8 Debrominated Byproduct
370.0097 C₁₇H₁₁⁷⁹BrO₃ 370.0100 -0.8 Oxidized Byproduct

X-ray Crystallography for Solid-State Structure Confirmation

While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray crystallography offers the definitive proof of a molecule's three-dimensional structure in the solid state. beilstein-journals.org For a molecule like this compound, a single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsional angles. iucr.orgnih.gov This information confirms the molecular constitution and reveals details about its conformation and stereochemistry. Furthermore, the analysis of the crystal packing can identify and characterize intermolecular interactions, such as π-π stacking or halogen bonding, which govern the material's solid-state properties. iucr.org

Table 3: Representative Crystallographic Data for a Naphthalene Dione Derivative This table is based on typical data obtained for similar structures and illustrates the expected parameters for this compound.

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c

| Unit Cell Dimensions | a = 8.5 Å, b = 15.2 Å, c = 10.1 Å α = 90°, β = 98.5°, γ = 90° | | Bond Length (C=O) | 1.22 Å | | Bond Length (C-Br) | 1.90 Å | | Intermolecular Interactions | π-π stacking (centroid-centroid distance ~3.6 Å) |

Chromatographic and Separation Techniques for Complex Reaction Mixtures

The synthesis of specialty chemicals often results in complex mixtures containing the desired product, unreacted starting materials, intermediates, and byproducts. Chromatographic techniques are essential for the separation and purification of these mixtures. nih.gov

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method for monitoring the progress of a reaction and for determining the optimal solvent system for large-scale separation. researchgate.net

Column Chromatography: This is the most common method for purifying compounds on a preparative scale. researchgate.net By selecting an appropriate stationary phase (e.g., silica (B1680970) gel, alumina) and a mobile phase (eluent), this compound can be effectively isolated from impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): For analytical quantification or purification of high-purity samples, HPLC offers superior resolution and efficiency compared to standard column chromatography.

Table 4: Application of Chromatographic Techniques

Technique Stationary Phase Mobile Phase (Example) Application
TLC Silica Gel 60 F₂₅₄ Hexane/Ethyl Acetate (7:3) Reaction monitoring, solvent screening
Column Chromatography Silica Gel (230-400 mesh) Hexane/Ethyl Acetate gradient Preparative purification
Preparative HPLC C18 silica Acetonitrile/Water gradient High-purity isolation

Theoretical and Computational Chemistry Studies of 4 Benzyl 6 Bromonaphthalene 1,2 Dione

Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure Analysis

Quantum chemical calculations are indispensable tools for understanding the intrinsic electronic properties of molecules like 4-Benzyl-6-bromonaphthalene-1,2-dione. Methods such as Density Functional Theory (DFT) and ab initio calculations provide deep insights into the molecular structure and reactivity. mdpi.comresearchgate.net DFT, particularly with hybrid functionals like B3LYP, is frequently employed for its balance of computational cost and accuracy in predicting the electronic properties of quinone systems. nih.govnih.gov These calculations are fundamental for analyzing molecular orbitals, charge distribution, and conformational stability. researchgate.net

For brominated aromatic compounds, DFT has been shown to effectively evaluate electronic properties, which are highly dependent on the pattern of bromination. nih.gov The electronic characteristics, including polarizability and quadrupole moments, are sensitive to the number and position of bromine atoms. nih.gov Similarly, studies on other complex organic molecules demonstrate that DFT methods, such as B3LYP with a 6-31G+(d,p) basis set, can reliably predict geometric parameters and electronic features. nih.govnih.gov

Molecular Orbital Analysis (HOMO-LUMO interactions, Frontier Orbital Theory)

Frontier Molecular Orbital (FMO) theory is central to describing the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov A small gap suggests that the molecule is more reactive and can be easily polarized. nih.gov

In derivatives of naphthalene (B1677914) diimide, a related structural class, the electronic properties and potential for charge transfer are extensively analyzed using FMOs. researchgate.net For a molecule like this compound, the HOMO would likely be distributed over the electron-rich naphthalene ring system and the benzyl (B1604629) group, while the LUMO would be concentrated on the electron-deficient dione (B5365651) moiety. The electron-withdrawing bromine atom would also influence the energy levels and distribution of these orbitals. The interaction and energy gap between these orbitals govern the molecule's behavior in chemical reactions and its spectroscopic properties.

Table 1: Illustrative Frontier Orbital Energies for Naphthalene Derivatives

Compound ClassHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
Naphthalene Diimide-6.5 to -7.0-3.5 to -4.02.5 to 3.5
Substituted Lawsone-6.0 to -6.5-2.5 to -3.03.0 to 4.0
Benzoquinone-7.0 to -7.5-2.0 to -2.54.5 to 5.5

Note: This table provides typical energy ranges for related compound classes to illustrate the concepts of HOMO, LUMO, and energy gap. Actual values for this compound would require specific calculations.

Conformational Analysis and Tautomerism Studies

The three-dimensional structure of this compound is influenced by the rotation around the single bond connecting the benzyl group to the naphthalene core. Conformational analysis, typically performed using DFT, would explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) conformer. The steric hindrance between the benzyl ring and the naphthalene system, particularly the adjacent carbonyl group, would be a determining factor in the preferred geometry.

Tautomerism is another important consideration for quinone-like structures. For instance, lawsone (2-hydroxy-1,4-naphthoquinone) exists in equilibrium between its 1,4-naphthoquinone (B94277) and 1,2-naphthoquinone (B1664529) tautomeric forms. redalyc.orgijpsm.com Although this compound does not have a hydroxyl group for keto-enol tautomerism, the potential for other forms of valence tautomerism could be computationally investigated, though the depicted 1,2-dione form is expected to be the most stable.

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are powerful visualization tools that illustrate the charge distribution across a molecule. libretexts.org They are invaluable for predicting how a molecule will interact with other species, such as reactants or biological targets. deeporigin.com The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). libretexts.orgdeeporigin.com

For this compound, the MEP map would show significant negative potential (red) around the two carbonyl oxygen atoms due to their high electronegativity. nih.gov The aromatic rings would exhibit moderately negative potential. In contrast, regions of positive potential (blue) would be expected around the hydrogen atoms. The bromine atom would introduce a region of slight positive potential along the C-Br bond axis, known as a σ-hole, which can participate in halogen bonding. preprints.org Understanding this charge landscape is crucial for predicting intermolecular interactions and reactivity.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a key technique for mapping out the step-by-step mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can construct a detailed energy profile for a proposed reaction pathway. acs.orgnih.gov This approach allows for the validation of mechanistic hypotheses and the prediction of reaction outcomes.

Transition State Characterization and Reaction Barrier Calculations

Transition State Theory (TST) provides the theoretical foundation for understanding reaction rates. wikipedia.orgbritannica.com A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. fiveable.me Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Its characterization is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ox.ac.uk

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. britannica.com A higher barrier corresponds to a slower reaction. For reactions involving this compound, such as nucleophilic addition to one of the carbonyl carbons, DFT calculations could be used to model the structure of the transition state and compute the activation energy, thereby predicting the reaction's feasibility and rate.

Solvent Effects on Reaction Energetics and Pathways

Reactions are rarely performed in the gas phase; the surrounding solvent can have a profound impact on reaction energetics and mechanisms. researchgate.net Computational models can account for these effects, typically through implicit or explicit solvation models. acs.org The Polarizable Continuum Model (PCM) is a widely used implicit model that represents the solvent as a continuous dielectric medium, which can solvate the charge distribution of the molecule. researchgate.netkashanu.ac.ir

For quinone derivatives, solvent polarity and the ability to form hydrogen bonds can significantly alter redox potentials and reaction pathways. acs.orgacs.org Computational studies on quinones have shown that solvent effects can stabilize charged intermediates or transition states, thereby lowering reaction barriers. kashanu.ac.ir For this compound, modeling reactions in different solvents using PCM would be crucial for obtaining results that are relevant to real-world experimental conditions. The choice of solvent could influence the regioselectivity of nucleophilic attacks or the stability of potential intermediates.

Prediction of Chemical Reactivity and Regioselectivity Based on Electronic Descriptors

The chemical reactivity and regioselectivity of this compound can be effectively predicted using electronic descriptors derived from computational chemistry, particularly Density Functional Theory (DFT). These descriptors offer a quantitative measure of the molecule's electronic properties, which in turn govern its behavior in chemical reactions.

DFT calculations, for instance at the ωB97XD/6-311++G(2d,2p) level of theory, can be employed to model the electronic structure of the molecule. nih.gov From these calculations, various electronic descriptors can be determined. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, the distribution of these frontier orbitals across the molecule can predict the sites of electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nature of the dione and bromo substituents would likely influence the electron density distribution across the naphthalene core.

Other key electronic descriptors include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

These parameters can be calculated from the HOMO and LUMO energies and provide a comprehensive picture of the molecule's reactivity. For instance, the local electrophilicity and nucleophilicity indices can pinpoint the specific atoms most susceptible to attack, thereby predicting the regioselectivity of its reactions.

Table 1: Hypothetical Electronic Descriptors for this compound

DescriptorValue (eV)
HOMO Energy-6.85
LUMO Energy-3.20
HOMO-LUMO Gap3.65
Ionization Potential (I)6.85
Electron Affinity (A)3.20
Electronegativity (χ)5.03
Chemical Hardness (η)1.83
Global Electrophilicity Index (ω)6.91

Note: The values in this table are illustrative and based on typical values for similar organic molecules. They are not derived from actual calculations on this compound.

Molecular Dynamics Simulations for Dynamic Chemical Processes and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound and its interactions with other molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions.

MD simulations can be used to investigate a variety of dynamic processes, such as conformational changes, solvent effects, and the formation of intermolecular complexes. For example, a simulation of this compound in a solvent like water or a non-polar organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this affects its conformation and reactivity.

A key aspect of MD simulations is the analysis of intermolecular interactions. These interactions, which include hydrogen bonds, van der Waals forces, and electrostatic interactions, are crucial in determining the structure and properties of molecular systems. By analyzing the trajectories from an MD simulation, it is possible to identify and quantify these interactions. For instance, the formation of hydrogen bonds between the dione oxygens of this compound and a hydrogen-bond donor solvent could be monitored.

Parameters that can be calculated from MD simulations to characterize intermolecular interactions include:

Radial Distribution Functions (RDFs): These describe the probability of finding a particle at a certain distance from another particle and can reveal the structure of the solvation shell.

Interaction Energies: These quantify the strength of the interactions between different molecules or parts of molecules.

Hydrogen Bond Analysis: This involves identifying and analyzing the geometry and lifetime of hydrogen bonds.

The rotational dynamics of the molecule can also be sensitive to neighboring atoms or molecules, which can be used to probe intermolecular interactions in the gas phase. nih.gov

Table 2: Hypothetical Intermolecular Interaction Parameters for this compound in a Protic Solvent

ParameterDescriptionIllustrative Value/Observation
First Solvation ShellThe layer of solvent molecules immediately surrounding the solute.Structured and well-defined around the polar dione group.
Average H-BondsThe average number of hydrogen bonds between the solute and solvent.2.5 per solute molecule.
Interaction EnergyThe total non-covalent interaction energy with the solvent.-45 kcal/mol.

Note: The values and observations in this table are illustrative and represent the type of data that would be obtained from an MD simulation. They are not based on actual simulation results for this compound.

Applications of 4 Benzyl 6 Bromonaphthalene 1,2 Dione As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Polycyclic Aromatic Hydrocarbons and Heterocycles

The dual functionality of 4-Benzyl-6-bromonaphthalene-1,2-dione provides two primary vectors for molecular elaboration: reactions at the ortho-quinone moiety for heterocycle synthesis and cross-coupling reactions at the bromo-substituted position for extending the polycyclic aromatic system.

The ortho-quinone core is a potent electrophile, readily participating in condensation and cycloaddition reactions. A principal application is the synthesis of nitrogen-containing heterocycles. For instance, reaction with ortho-phenylenediamines leads to the formation of complex phenazine (B1670421) derivatives. This type of condensation reaction expands the aromatic system by annulating a new heterocyclic ring onto the naphthalene (B1677914) framework.

Simultaneously, the bromine atom at the C-6 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov This enables the fusion or connection of the naphthalene-dione core to other aromatic fragments. Reactions such as the Suzuki-Miyaura coupling with arylboronic acids or palladium-catalyzed annulation strategies can be employed to construct larger, well-defined PAHs. rsc.org The benzyl (B1604629) group at the C-4 position influences the solubility and steric environment of the molecule, which can be advantageous in directing the assembly of these complex structures.

Reaction TypeReactive SiteReagent ExampleProduct Class
Heterocycle FormationNaphthalene-1,2-dioneo-PhenylenediamineBenzo[a]phenazine derivative
PAH ExtensionC-6 Bromo GroupPhenylboronic acid6-Aryl-4-benzylnaphthalene-1,2-dione

Precursor for Advanced Organic Materials Synthesis

The compound serves as a valuable monomer or foundational unit in the synthesis of advanced organic materials, leveraging its capacity to be incorporated into larger macromolecular structures like oligomers, polymers, dyes, and pigments.

The primary route for incorporating this compound into polymeric structures is through cross-coupling polymerization of the aryl bromide moiety. The C-Br bond is a well-established reactive site for forming carbon-carbon bonds under palladium catalysis. In synthetic strategies like Suzuki or Stille polycondensation, the brominated compound can be reacted with a bifunctional comonomer (e.g., a diboronic acid) to produce a conjugated polymer. The naphthalene-dione unit would be integrated into the polymer backbone, imparting specific electronic and structural characteristics to the final material. The benzyl substituent can enhance the solubility of the resulting polymer in organic solvents, facilitating processing and characterization.

Polymerization MethodReactive GroupComonomer ExampleResulting Polymer Structure
Suzuki PolycondensationC-6 Bromo Group1,4-Benzenediboronic acidAlternating copolymer containing naphthalene-dione and phenylene units
Heck PolycondensationC-6 Bromo Group1,4-DivinylbenzenePolymer with vinylene linkages connecting naphthalene-dione units

Naphthalene-based compounds, particularly those with quinone structures, are foundational to the synthesis of many dyes and pigments. icrc.ac.iricrc.ac.ir The inherent conjugated system of the naphthalene-1,2-dione core itself constitutes a chromophore. Chemical modifications can be used to tune its color properties. The bromo group is a key site for such modifications. For example, a Suzuki or Sonogashira coupling reaction can be employed to attach other chromophoric or auxochromic groups to the naphthalene scaffold, thereby creating a more complex dye molecule with altered absorption characteristics. acs.org Furthermore, the ortho-quinone can be chemically transformed into other heterocyclic systems that are known to be highly colored, expanding its utility in pigment synthesis. cuhk.edu.hk

Synthetic ApproachTarget MoietyReaction ExampleChemical Outcome
Chromophore ExtensionC-6 Bromo GroupSonogashira coupling with an electron-donating terminal alkyneExtended π-conjugated system
Structural ModificationNaphthalene-1,2-dioneCondensation with a reactive methylene (B1212753) compoundFormation of a new heterocyclic chromophore

Development of Novel Organic Catalysts and Ligands

The molecular structure of this compound offers two distinct features for the design of novel ligands and organic catalysts. The ortho-quinone moiety can function directly as a bidentate ligand, coordinating to metal centers through the lone pairs of its two oxygen atoms. researchgate.net This chelation can form stable metal complexes, where the electronic properties can be modulated by the benzyl and bromo substituents on the naphthalene ring.

Alternatively, the C-6 bromine atom provides a site for introducing more traditional ligating groups. Through nucleophilic substitution or, more commonly, palladium-catalyzed cross-coupling reactions, functionalities such as phosphines, amines, or N-heterocycles can be installed. This transforms the naphthalene-dione scaffold into a more complex ligand framework, suitable for a wide range of applications in homogeneous catalysis. The steric bulk of the benzyl group can play a crucial role in creating a specific chiral pocket around a metal center, potentially influencing the stereoselectivity of catalytic reactions.

Ligand TypeCoordinating AtomsSynthetic Method
Bidentate O,O-LigandCarbonyl OxygensDirect complexation with a metal salt (e.g., Cu(II), Mn(II)) researchgate.net
P-Donor LigandIntroduced Phosphorus AtomSuzuki or Hartwig-Buchwald coupling with a phosphine-substituted boronic acid or amine

Synthesis of Specialized Chemical Probes and Reagents for Fundamental Chemical Research

Ortho-quinones are highly electrophilic and reactive species, a characteristic that can be harnessed in the design of specialized chemical probes and reagents for non-biological research. nih.govnih.gov The electron-deficient double bonds of the quinone ring in this compound are susceptible to Michael-type additions by nucleophiles. This reactivity allows the molecule to function as a trapping agent or probe for specific nucleophilic species in a chemical system.

Upon reaction, the extended conjugation of the quinone is disrupted, leading to a significant change in its electronic and optical properties, such as a loss of color or a change in fluorescence. This observable change can be used to signal the presence of the target analyte. The benzyl and bromo substituents can be used to fine-tune the probe's reactivity, selectivity, and solubility in different chemical environments. For example, the bromo-substituent could be used to anchor the probe to a solid support for applications in chemical sensing or purification.

ApplicationReactive PrincipleSignal Transduction Example
Nucleophile DetectionMichael addition to the quinone ringColorimetric change upon reaction and disruption of the π-system
Derivatizing ReagentCovalent bond formation with a target analyteFormation of a stable adduct for subsequent analysis (e.g., by mass spectrometry)

Future Perspectives and Emerging Research Avenues in the Chemistry of 4 Benzyl 6 Bromonaphthalene 1,2 Dione

Development of More Sustainable and Green Synthetic Methods

The principles of green chemistry are becoming indispensable in modern organic synthesis, aiming to reduce environmental impact through innovative and efficient processes. gcande.org Future research into the synthesis of 4-Benzyl-6-bromonaphthalene-1,2-dione will likely prioritize the development of methodologies that are not only efficient but also environmentally benign.

Key areas of focus will include:

Catalytic Systems: Shifting from stoichiometric reagents to catalytic alternatives can drastically reduce waste. Research could explore the use of transition-metal catalysts or organocatalysts for the key bond-forming steps in the synthesis. Biocatalysis, utilizing enzymes for specific transformations, represents a frontier with immense potential for enhancing selectivity and reducing the need for harsh reaction conditions. mdpi.com

Renewable Resources and Solvents: Efforts will be directed towards using renewable starting materials and replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. mdpi.com

Atom Economy and Process Mass Intensity (PMI): Synthetic routes will be redesigned to maximize the incorporation of atoms from reactants into the final product (high atom economy) and to minimize the total mass of materials used to produce a kilogram of the product (low PMI).

Table 1: Comparison of Hypothetical Synthetic Approaches for a Key Intermediate
ParameterTraditional Method (e.g., Friedel-Crafts)Future Green Method (e.g., Biocatalytic Acylation)
Catalyst Stoichiometric Lewis Acid (e.g., AlCl₃)Recyclable Biocatalyst (e.g., Immobilized Lipase)
Solvent Chlorinated Solvents (e.g., Dichloromethane)Aqueous media or bio-solvents
Byproducts Significant inorganic salt wasteMinimal, biodegradable waste
Energy Input High temperatures may be requiredAmbient temperature and pressure
E-Factor (Waste/Product Ratio) High (>25)Low (<5)

Exploration of Novel Unconventional Reactivity Modes and Selective Transformations

The ortho-quinone moiety in this compound is a hub of reactivity, amenable to a wide range of transformations. Future research will likely move beyond predictable reactions to explore more complex and unconventional reactivity patterns. The presence of the bromo and benzyl (B1604629) substituents offers opportunities for highly selective transformations.

Emerging research could investigate:

Asymmetric Catalysis: Developing enantioselective reactions, such as catalytic asymmetric Diels-Alder or Michael addition reactions, to generate chiral derivatives with potential biological applications.

C-H Functionalization: Directly modifying the benzyl group or the naphthalene (B1677914) core through modern C-H activation strategies would provide a highly efficient route to novel analogues without the need for pre-functionalized starting materials.

Photoredox and Electrocatalysis: Utilizing light or electricity to drive unique transformations could uncover novel reaction pathways that are inaccessible through traditional thermal methods, potentially leading to the synthesis of complex molecular architectures.

Selective Bromine-Substitution Chemistry: Leveraging the bromo group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functional groups at the 6-position, thereby creating a library of derivatives for screening purposes.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

To translate laboratory discoveries into practical applications, scalable and efficient production methods are essential. Flow chemistry, where reactions are run in continuous streams through reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. umontreal.canih.gov

Future advancements in this area will focus on:

Multi-step Continuous Synthesis: Designing integrated flow systems that combine multiple reaction and purification steps into a single, automated process. ru.nl This "synthesis on demand" approach can significantly reduce production time and manual intervention.

Real-time Reaction Monitoring: Incorporating in-line analytical techniques (e.g., IR, NMR, MS) to monitor reaction progress in real-time, allowing for rapid optimization and quality control.

Automated Optimization: Utilizing robotic platforms and algorithms to automatically screen a wide range of reaction parameters (temperature, residence time, stoichiometry) to quickly identify optimal conditions for the synthesis of this compound and its derivatives. beilstein-journals.org

Table 2: Projected Comparison of Batch vs. Flow Synthesis for a Bromination Step
ParameterBatch SynthesisFlow Synthesis
Reaction Time Hours to daysSeconds to minutes
Temperature Control Prone to hotspotsPrecise and uniform
Safety with Hazardous Reagents High risk due to large volumesMinimized risk with small reactor volumes
Scalability Difficult, requires re-optimizationStraightforward (scaling out or longer run time)
Product Purity/Yield VariableOften higher and more consistent nih.gov

Advanced Theoretical Predictions and Artificial Intelligence-Driven Synthetic Route Design

The synergy between computational chemistry and experimental synthesis is poised to accelerate the discovery and development of new molecules. For this compound, these tools can provide invaluable insights and predictive power.

Future research will likely leverage:

Density Functional Theory (DFT): Using DFT calculations to predict the reactivity of different sites on the molecule, elucidate reaction mechanisms, and understand its electronic properties. This can guide experimental design and help rationalize observed outcomes.

In Silico Screening: Computationally predicting the properties and potential biological activities of virtual libraries of derivatives before committing to their synthesis, thus focusing laboratory efforts on the most promising candidates.

Table 3: Application of AI in Synthetic Design
Computational ToolInput DataPotential Output for this compound
Retrosynthesis AI Target molecule structureRanked list of novel synthetic pathways from commercially available starting materials. nih.gov
Reactivity Prediction Models Molecular structure, reaction conditionsPrediction of regioselectivity in C-H functionalization or cycloaddition reactions.
Property Prediction (QSAR) Structures of virtual derivativesPredicted biological activity or material properties (e.g., semiconductor potential).

Uncovering New Roles as Versatile Building Blocks in Niche Chemical Syntheses and Methodologies

The true value of a molecule is often realized when it is used as a starting point for the construction of more complex and functional systems. This compound is well-suited to serve as a versatile building block in various areas of chemical synthesis.

Prospective applications include:

Synthesis of Heterocyclic Compounds: The 1,2-dione functionality is a classic precursor for the synthesis of a wide variety of nitrogen-, oxygen-, and sulfur-containing heterocycles, such as quinoxalines and related fused-ring systems. These scaffolds are prevalent in pharmaceuticals and functional materials.

Development of Functional Materials: Naphthalene diimides and other extended π-systems based on naphthalene cores are being actively investigated as organic semiconductors. researchgate.net The this compound core could be elaborated into novel conjugated molecules for applications in organic electronics.

Probe and Sensor Development: The quinone structure can be sensitive to its chemical environment, making it a potential platform for the development of fluorescent or colorimetric sensors for detecting specific analytes, such as metal ions or biologically relevant thiols. researchgate.net

The exploration of this molecule as a foundational unit in the synthesis of larger, more complex structures will undoubtedly lead to the discovery of new chemical entities with unique properties and functions. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.